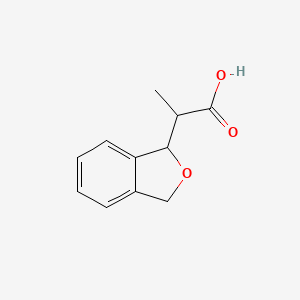

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

Description

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is an organic compound with the molecular formula C11H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGMXEZBXULWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2CO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of furan derivatives using reagents like potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different functional groups.

Indole derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities with benzofuran derivatives.

Uniqueness

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biological Activity

2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. Its unique structure, characterized by a benzofuran moiety linked to a propanoic acid group, suggests various biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 192.22 g/mol. Its melting point ranges from 95 to 97 °C, indicating stability under standard conditions. The presence of both the dihydrobenzofuran and propanoic acid functionalities allows for diverse chemical reactivity, including potential interactions with biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, in vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory action . Furthermore, their structural similarity to known analgesics implies potential interactions with pain pathways.

Table 1: Summary of Biological Activities

The pharmacokinetic profile of this compound shows promising attributes such as good bioavailability and low toxicity at therapeutic doses. A study on optimized derivatives indicated that modifications to the compound could enhance its pharmacokinetic properties while maintaining efficacy against glucose metabolism in diabetic models .

Case Study: GPR40 Activation

One notable case study involved the activation of G protein-coupled receptor 40 (GPR40) by derivatives of this compound. The findings revealed that certain modifications led to improved insulin secretion in response to glucose stimuli in pancreatic beta-cells, highlighting its potential role in diabetes management .

Antimicrobial Activity

While primary research focuses on anti-inflammatory properties, some studies suggest that related compounds may possess antimicrobial activity. For example, derivatives have shown moderate activity against various bacterial strains, although specific data on this compound remains limited .

Table 2: Antimicrobial Activity Overview

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization reactions using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed to facilitate intramolecular cyclization of hydroxy acid precursors, yielding structurally related benzofuran derivatives . Key parameters for optimization include:

- Catalyst concentration : Adjusting BF₃·Et₂O stoichiometry (e.g., 0.1–1.0 eq) to balance reaction rate and byproduct formation.

- Temperature : Reactions are typically conducted at 60–80°C under inert atmospheres.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for benzofuran derivatives in crystallographic studies .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Compare chemical shifts with literature data for dihydrobenzofuran analogs (e.g., δ 4.5–5.5 ppm for fused oxygen heterocycles).

- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) and electrospray ionization (ESI-MS) for purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as benzofuran derivatives may release irritant vapors .

- Waste disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated, and what analytical tools support this?

Methodological Answer:

- Mechanistic probes : Use deuterated solvents (e.g., D₂O) to track proton transfer steps via ¹H NMR.

- Computational modeling : Employ density functional theory (DFT) to simulate transition states and activation energies for cyclization pathways.

- Kinetic studies : Monitor reaction progress using in-situ FTIR or GC-MS to identify intermediates and rate-determining steps .

Q. What strategies are effective for impurity profiling during pharmaceutical synthesis of this compound?

Methodological Answer:

- Reference standards : Use structurally defined impurities (e.g., positional isomers, side-chain derivatives) as benchmarks for HPLC retention time matching .

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂) to simulate degradation pathways. Analyze degradation products via LC-MS/MS .

- Limit tests : Establish thresholds for residual solvents (e.g., dichloromethane) using headspace GC-FID .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

- pH adjustment : Dissolve the compound in alkaline buffers (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid group, enhancing water solubility .

- Co-solvents : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to prepare stock solutions, ensuring compatibility with assay conditions.

- Surfactants : Incorporate polysorbate-80 (0.01% w/v) to stabilize colloidal dispersions in cell culture media.

Q. What computational approaches are suitable for predicting the compound’s reactivity or pharmacokinetic properties?

Methodological Answer:

- In silico tools :

- ADMET prediction : Use platforms like SwissADME to estimate bioavailability, logP, and cytochrome P450 interactions.

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase) to hypothesize binding modes using AutoDock Vina.

- QSAR modeling : Corrogate substituent effects (e.g., benzofuran ring methylation) with experimental IC₅₀ values to build predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.